Iridium-catalyzed asymmetric hydroalkynylation reactions of oxabenzonorbornadienes†
Organic & Biomolecular Chemistry Pub Date: 2012-11-13 DOI: 10.1039/C2OB26775F
Abstract
Oxabenzonorbornadienes were found to be suitable substrates for asymmetric hydroalkynylation reactions. Catalyzed by the complex of [Ir(COD)Cl]2 and (R)-SYNPHOS, oxabenzonorbornadienes and terminal
Recommended Literature
- [1] Photometric determination of cationic surfactants
- [2] Carbon phosphide monolayers with superior carrier mobility†
- [3] Contents list
- [4] Honeycomb-like single-wall carbon nanotube networks†
- [5] Molecular design of new organic sensitizers based on thieno[1,4]benzothiazine for dye-sensitized solar cells†
- [6] Recent advances in MXene-based force sensors: a mini-review
- [7] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [8] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [9] (2-Methylpiperidine)PbI3: an ABX3-type organic–inorganic hybrid chain compound and its semiconducting nanowires with photoconductive properties†
- [10] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field
Journal Nameļ¼Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 124252-41-1
-
CAS no.: 124387-19-5